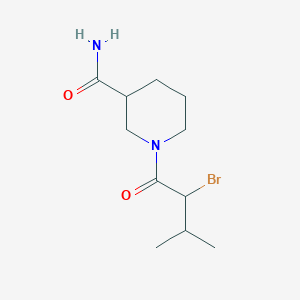
2-Bromo-3-methyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and other names or identifiers. For example, a compound’s description might include its IUPAC name, common name, CAS registry number, and structural formula .
Synthesis Analysis
Synthesis analysis involves understanding the methods and reactions used to create a compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule. This can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that a compound can undergo. This includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as boiling point, melting point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
The compound is utilized in the synthesis of various derivatives of tetrahydroisoquinoline, a key structure in many biologically active molecules. For instance, Zlatoidský and Gabos (2009) described the synthesis of related tetrahydroisoquinoline derivatives through a process involving lithiation, formylation, and reductive amination (Zlatoidský & Gabos, 2009).
Research by Voskressensky et al. (2010) explored the synthesis of pyrrolo[2,1-a]isoquinolines, showing the versatility of tetrahydroisoquinoline derivatives in creating complex heterocyclic structures (Voskressensky et al., 2010).
Biological Applications and Investigations
Orito et al. (2000) investigated the reactions of 1-(2'-bromo-3',4'-dialkoxybenzyl)-1,2,3,4-tetrahydroisoquinoline carbamates, revealing the potential of these compounds in the development of new chemical entities with biological significance (Orito et al., 2000).
The work of Ma et al. (2007) on bromophenols and brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides highlights the natural occurrence and potential pharmacological importance of these compounds (Ma et al., 2007).
Chemical Properties and Reactivity
Studies by Rey et al. (1985) on the synthesis of various substituted tetrahydroisoquinolines provide insights into the chemical properties and reactivity of these compounds, important for their application in diverse synthetic pathways (Rey et al., 1985).
Armengol, Helliwell, and Joule (2000) researched the synthesis of bromoisoquinolines, contributing to the understanding of the structural and chemical characteristics of brominated derivatives (Armengol, Helliwell, & Joule, 2000).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c1-10(2)13(15)14(17)16-8-7-11-5-3-4-6-12(11)9-16/h3-6,10,13H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJYVTAVVRRXSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC2=CC=CC=C2C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Aminophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B3199585.png)


![[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine](/img/structure/B3199621.png)




amine](/img/structure/B3199679.png)




![2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199704.png)